Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-
Description
Chemical Structure: The compound (CAS 125802-54-2) features a purine core substituted at position 6 with a 4-aminophenyl group, at position 2 with chlorine, and at position 9 with a phenylmethyl (benzyl) group. An acetamide moiety is attached to the para-position of the phenyl ring (Figure 1) . Applications: Purine derivatives are widely explored for their biological activity, particularly in nucleotide analog therapies and kinase inhibition.
Properties
CAS No. |
125802-54-2 |
|---|---|
Molecular Formula |
C20H17ClN6O |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[4-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)23-15-7-9-16(10-8-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26) |
InChI Key |
ANERCZQBVFWRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropurine and benzylamine as the primary starting materials.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropurine with benzylamine to form N-benzyl-2-chloro-9H-purin-6-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the purine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the benzyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Molecular Biology: The compound is used in studies involving purine metabolism and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It can inhibit the activity of these enzymes, leading to alterations in nucleotide levels and affecting cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Positional Isomerism
- N-[3-((2-Chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl]acetamide (CAS 125827-88-5): Differs in the acetamide’s position (meta vs. para on the phenyl ring). The para-substitution in the target compound may enhance planarity and π-π stacking with biological targets compared to the meta isomer, which introduces steric hindrance .
Substitution at Purine Position 9
- (1-Adamantyl){4-[(2-Chloro-9-(ribofuranosyl)-9H-purin-6-yl)amino]phenyl}methanone (): Replacing benzyl with adamantane and ribofuranosyl groups increases steric bulk and hydrophobicity.
- 2-Chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine ():
A 4-methylbenzyl group introduces additional hydrophobicity, which may improve metabolic stability but reduce solubility compared to the unsubstituted benzyl group in the target compound .
Halogen Substitution at Position 2
Functional Group Variations
- Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino) (CAS 125802-53-1): Replacing acetamide with a nitrile group eliminates hydrogen-bonding capacity, likely reducing interactions with polar residues in biological targets .
Table 1: Key Properties of Selected Analogs
| Compound (CAS) | Molecular Formula | Key Substituents | LogP* | Solubility (mg/mL)* | Bioactivity Notes |
|---|---|---|---|---|---|
| 125802-54-2 (Target) | C₂₀H₁₇ClN₆O | 2-Cl, 9-benzyl, para-acetamide | ~3.5 | <0.1 (DMSO) | Kinase inhibition potential |
| 125827-88-5 (Meta isomer) | C₂₀H₁₇ClN₆O | 2-Cl, 9-benzyl, meta-acetamide | ~3.4 | <0.1 (DMSO) | Reduced target affinity vs. para |
| 125802-53-1 (Benzonitrile analog) | C₁₉H₁₃ClN₆ | 2-Cl, 9-benzyl, para-cyano | ~4.2 | <0.01 (DMSO) | Lower solubility, altered H-bonding |
| 366-44-9 (Fluoroacetamide) | C₉H₉ClFNO | 2-Cl, 4-fluoro-2-methylphenyl | ~2.8 | ~1.5 (Ethanol) | Herbicidal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
